Balaglitazone
Balaglitazone
Balaglitazone has been used in trials studying the treatment of Diabetes Mellitus, Type 2.
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.
Brand Name:
Vulcanchem
CAS No.:
199113-98-9
VCID:
VC0520403
InChI:
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)
SMILES:
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Molecular Formula:
C20H17N3O4S
Molecular Weight:
395.4 g/mol
Balaglitazone
CAS No.: 199113-98-9
Cat. No.: VC0520403
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Balaglitazone has been used in trials studying the treatment of Diabetes Mellitus, Type 2. Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists. |
|---|---|
| CAS No. | 199113-98-9 |
| Molecular Formula | C20H17N3O4S |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) |
| Standard InChI Key | IETKPTYAGKZLKY-UHFFFAOYSA-N |
| SMILES | CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
| Canonical SMILES | CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
| Appearance | A crystalline solid |
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